molecular formula C17H17N5O2 B11254472 N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methylbenzamide

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methylbenzamide

Cat. No.: B11254472
M. Wt: 323.35 g/mol
InChI Key: GNZJZUZHOIOLIE-UHFFFAOYSA-N
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Description

N-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-METHYLBENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-METHYLBENZAMIDE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Attachment of the Methyl Group: The tetrazole intermediate is then reacted with a methylating agent such as methyl iodide to introduce the methyl group.

    Coupling with 2-Methylbenzamide: The final step involves coupling the methylated tetrazole with 2-methylbenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

N-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-METHYLBENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-METHYLBENZAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase, which are involved in inflammatory pathways.

    Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or kinases, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(4-HYDROXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-METHYLBENZAMIDE
  • N-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-METHYLBENZAMIDE

Uniqueness

N-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-METHYLBENZAMIDE is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its hydroxyl and chloro analogs, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-methylbenzamide

InChI

InChI=1S/C17H17N5O2/c1-12-5-3-4-6-15(12)17(23)18-11-16-19-20-21-22(16)13-7-9-14(24-2)10-8-13/h3-10H,11H2,1-2H3,(H,18,23)

InChI Key

GNZJZUZHOIOLIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC

Origin of Product

United States

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